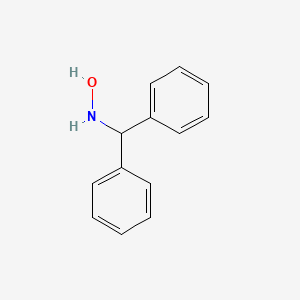

N-benzhydrylhydroxylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

N-benzhydrylhydroxylamine |

InChI |

InChI=1S/C13H13NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-15H |

InChI Key |

DGZHLXZDNCLBRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Benzhydrylhydroxylamine and Its Derivatives

Strategies for N-Alkylation and N-Arylation of Hydroxylamines

The formation of the nitrogen-carbon bond in N-substituted hydroxylamines can be achieved through several strategic approaches. The choice of method often depends on the nature of the substituents, the desired regioselectivity (N- versus O-alkylation), and the stereochemical requirements of the target molecule.

Direct Alkylation Approaches Utilizing Bulky Organic Halides

Direct N-alkylation of hydroxylamine (B1172632) with a bulky organic halide, such as benzhydryl bromide, represents a classical and straightforward approach to forming the N-C bond. This method is an SN2 reaction where the nitrogen atom of hydroxylamine acts as the nucleophile, displacing the halide from the electrophilic carbon of the benzhydryl group.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct and to deprotonate the hydroxylamine, thereby increasing its nucleophilicity. The choice of solvent is crucial and is often an polar aprotic solvent that can solvate the cation but does not participate in hydrogen bonding, which could deactivate the nucleophile.

A significant challenge in the direct alkylation of hydroxylamine is controlling the regioselectivity. Hydroxylamine possesses two nucleophilic centers: the nitrogen and the oxygen atom. This can lead to the formation of both N-alkylated and O-alkylated products. The N/O selectivity is influenced by several factors, including the nature of the alkylating agent, the solvent, the counter-ion, and the presence of protecting groups. Generally, the "alpha effect," which describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons, favors N-alkylation.

Furthermore, overalkylation can be a competing side reaction, leading to the formation of N,N-disubstituted or N,O-disubstituted hydroxylamines. To mitigate this, reaction conditions such as stoichiometry, temperature, and reaction time must be carefully controlled. The use of a large excess of hydroxylamine can favor mono-alkylation.

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

| Benzhydryl Bromide | K2CO3 | Acetonitrile (B52724) | N-Benzhydrylhydroxylamine | Moderate |

| Benzyl Bromide | NaHCO3 | Ethanol (B145695) | N-Benzylhydroxylamine | Good |

| Methyl Iodide | Et3N | Dichloromethane | N-Methylhydroxylamine | High |

Reductive Amination Pathways

Reductive amination offers a powerful and versatile alternative for the synthesis of this compound, starting from benzophenone (B1666685) and hydroxylamine. This two-step, one-pot process involves the initial formation of an oxime intermediate through the condensation of the ketone with hydroxylamine, followed by the reduction of the C=N double bond to the corresponding hydroxylamine.

The initial condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of benzophenone, followed by dehydration to form the benzophenone oxime.

The subsequent reduction of the oxime can be achieved using a variety of reducing agents. The choice of reductant is critical to selectively reduce the C=N bond without cleaving the N-O bond. Milder reducing agents are generally preferred. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation over palladium on carbon (Pd/C). ijcrt.orgmdpi.com

Reductive amination is often favored for its high yields and operational simplicity. It avoids the use of highly reactive alkyl halides and can be performed under relatively mild conditions. The scope of the reaction is broad, allowing for the synthesis of a wide array of N-substituted hydroxylamines by varying the starting carbonyl compound and the hydroxylamine derivative. nih.gov

| Carbonyl Compound | Amine Source | Reducing Agent | Product | Reference |

| Benzophenone | Hydroxylamine | Sodium Cyanoborohydride | This compound | ijcrt.org |

| Aldehydes/Ketones | O-monosubstituted hydroxylamines | Borane | N,O-disubstituted hydroxylamines | nih.gov |

| Tetracycline-derived aldehyde | N,O-dimethylhydroxylamine | Borane | Sarecycline | nih.gov |

Mitsunobu Reaction in Hydroxylamine Synthesis

The Mitsunobu reaction is a versatile and reliable method for the synthesis of N-substituted hydroxylamines from alcohols. nih.gov This reaction allows for the conversion of a primary or secondary alcohol, such as benzhydrol, into an this compound by reaction with a suitable nitrogen nucleophile in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgmissouri.edu

The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate, which activates the hydroxyl group of the alcohol, making it a good leaving group. The nitrogen nucleophile then displaces the activated hydroxyl group in an SN2 fashion, resulting in a clean inversion of stereochemistry at the carbon center if it is chiral. missouri.edu

For the synthesis of this compound, a protected form of hydroxylamine, such as N-hydroxyphthalimide or a hydroxamic acid, is often used as the nitrogen nucleophile. The protecting group is necessary because the nucleophile should be acidic enough to protonate the azodicarboxylate reagent. organic-chemistry.org Following the Mitsunobu reaction, the protecting group can be removed under mild conditions to afford the desired this compound.

The Mitsunobu reaction is known for its mild reaction conditions and broad substrate scope. However, a significant drawback is the poor atom economy, as stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate are generated as byproducts, which can sometimes complicate purification. acsgcipr.org

| Alcohol | Nitrogen Nucleophile | Reagents | Product | Key Feature |

| Benzhydrol | N-Hydroxyphthalimide | PPh3, DEAD | N-Benzhydrylphthalimide | Inversion of stereochemistry |

| Secondary Alcohols | Phthalimide | PPh3, DEAD | N-Alkylphthalimide | Stereospecific |

| Allylic Alcohols | N-Boc Ethyl Oxamate | PPh3, DIAD | N-Boc Allylic Amine | Mild conditions |

Addition to Activated Unsaturated Systems

The conjugate addition, or Michael addition, of hydroxylamines to activated unsaturated systems, such as α,β-unsaturated esters, nitriles, or ketones, provides another strategic route to functionalized this compound derivatives. In this reaction, the hydroxylamine acts as a nucleophile and adds to the β-carbon of the Michael acceptor.

For the synthesis of this compound derivatives, one could envision a scenario where this compound itself acts as the nucleophile, adding to an activated unsaturated system to generate a more complex molecule. Alternatively, hydroxylamine could be added to an α,β-unsaturated system bearing a benzhydryl group.

The reaction is typically base-catalyzed, with the base serving to deprotonate the hydroxylamine and increase its nucleophilicity. The choice of base and solvent can influence the reaction rate and selectivity.

A key advantage of this method is the ability to introduce additional functionality into the molecule in a single step. The resulting product contains a hydroxylamine moiety and a carbonyl or cyano group, which can be further elaborated. Enantioselective versions of this reaction have been developed using chiral catalysts, which can control the stereochemistry of the newly formed stereocenter. rsc.org

Enantioselective Synthesis of Chiral this compound Analogues

The development of synthetic methods to produce enantiomerically pure chiral compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. For this compound analogues that possess a stereocenter, enantioselective synthesis is crucial for accessing single enantiomers.

Asymmetric Induction Methodologies

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, influenced by a chiral feature present in the substrate, reagent, catalyst, or solvent. nih.gov In the context of synthesizing chiral this compound analogues, asymmetric induction can be achieved through several strategies.

One common approach is the use of a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. For example, a chiral auxiliary could be attached to the hydroxylamine nitrogen or to another part of the molecule to control the stereoselective addition to a prochiral center.

Another powerful strategy is the use of chiral catalysts . A chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer. For instance, in the enantioselective conjugate addition of a hydroxylamine derivative to an α,β-unsaturated compound, a chiral metal complex can coordinate to the Michael acceptor, rendering one face more accessible to nucleophilic attack. rsc.org

Substrate-controlled diastereoselective reactions are also a valuable tool. If a chiral center is already present in the substrate, it can influence the stereochemical outcome of a reaction at a different site in the molecule. This is often rationalized by steric and electronic models that predict the favored transition state geometry.

The effectiveness of an asymmetric induction method is typically quantified by the diastereomeric excess (de) or enantiomeric excess (ee) of the product. High levels of stereocontrol are often achievable with modern asymmetric synthesis methodologies.

| Asymmetric Strategy | Description | Example Application |

| Chiral Auxiliary | A temporary chiral group directs the stereochemical outcome of a reaction. | Use of an Evans oxazolidinone auxiliary to direct an alkylation reaction. researchgate.net |

| Chiral Catalyst | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer. | Enantioselective conjugate addition of hydroxylamines catalyzed by a chiral rhodium complex. rsc.org |

| Substrate Control | An existing stereocenter in the substrate influences the formation of a new stereocenter. | Diastereoselective reduction of a ketone adjacent to a chiral center. |

Chiral Auxiliary-Mediated Approaches

One of the most reliable strategies for inducing stereoselectivity in a reaction is the temporary incorporation of a chiral auxiliary. acs.org This molecule covalently bonds to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the enantiomerically enriched product, with the auxiliary often being recoverable for reuse. acs.org This methodology is frequently employed in the early stages of drug development due to its versatility and robust nature. acs.org

Commonly used chiral auxiliaries are often derived from naturally occurring, inexpensive chiral compounds such as amino acids, terpenes, or alkaloids. researchgate.net Notable examples include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. researchgate.netnih.gov In the context of synthesizing chiral benzhydryl derivatives, the auxiliary is used to control the formation of the stereogenic carbon center. This is typically achieved through diastereoselective alkylation or addition reactions where the bulky, chiral auxiliary blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming group to attack from the less sterically hindered face. acs.org

Pseudoephedrine and Pseudoephenamine: Pseudoephedrine is a well-established chiral auxiliary used in diastereoselective alkylation reactions to produce a wide range of enantiomerically pure compounds, including carboxylic acids, alcohols, and ketones. beilstein-journals.orgliv.ac.uk The substrate is first converted into a pseudoephedrine amide. Deprotonation of the α-carbon creates a chiral enolate, where the stereochemistry of subsequent alkylation is directed by the auxiliary's methyl and hydroxyl groups. acs.org After the key bond-forming step, the auxiliary can be cleaved to reveal the chiral product and recovered. acs.org Due to regulations on pseudoephedrine, structurally similar compounds like pseudoephenamine have been developed as practical and effective alternatives, in some cases providing even higher diastereoselectivities, especially in the formation of quaternary stereocenters. beilstein-journals.orgliv.ac.uk

Camphorsultam: Oppolzer's camphorsultam is another powerful chiral auxiliary known for its rigid bicyclic structure, which provides excellent stereochemical control in a variety of transformations, including alkylations, Michael additions, and Diels-Alder reactions. uiowa.eduresearchgate.net When attached to a prochiral substrate, the sultam effectively shields one face of the molecule, leading to high diastereoselectivity in reactions. researchgate.netscispace.com Its application has been crucial in the total synthesis of numerous complex natural products. scispace.com For the synthesis of chiral benzhydryl precursors, a camphorsultam-derived enolate could be alkylated with a diphenylmethyl halide, or a related derivative could undergo a diastereoselective addition of a phenyl group.

| Chiral Auxiliary | Typical Reaction Type | Key Feature | Applicability to Benzhydryl Derivatives | Reference |

|---|---|---|---|---|

| Pseudoephedrine/ Pseudoephenamine | Diastereoselective Alkylation | Forms a chiral amide; enolate alkylation is highly stereoselective. Pseudoephenamine is an unregulated and highly effective alternative. | Control of stereocenter during formation of α-substituted carboxylic acids, which can be precursors to chiral benzhydryl amines or alcohols. | acs.orgbeilstein-journals.orgliv.ac.uk |

| Camphorsultam (Oppolzer's Sultam) | Alkylation, Michael Addition, Diels-Alder | Rigid sultam structure provides excellent facial shielding, leading to high diastereoselectivity. | Can be used to direct alkylations or conjugate additions to form the chiral carbon backbone of benzhydryl compounds. | uiowa.eduresearchgate.netscispace.com |

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Forms chiral imides; substituents on the oxazolidinone ring direct stereoselective enolate reactions. | A powerful tool for setting stereocenters in precursors that can be elaborated into chiral benzhydryl derivatives. | acs.orgnih.gov |

Chiral Pool Strategies for Benzhydryl Derivatives

Chiral pool synthesis is a strategic approach that utilizes readily available, enantiomerically pure natural products as starting materials. beilstein-journals.org This methodology leverages the inherent chirality of these building blocks, transferring it to the final target molecule and avoiding the need for asymmetric induction or resolution steps. The most common sources for the chiral pool include amino acids, sugars, terpenes, and hydroxy acids. researchgate.netbeilstein-journals.orgdntb.gov.ua This strategy is particularly efficient when the target molecule's structure shares significant features with the chiral starting material.

For the synthesis of chiral benzhydryl derivatives, amino acids are an especially valuable component of the chiral pool. acs.orgrsc.org Their nitrogen atom can serve as a nucleophile for introducing the benzhydryl group, while the pre-existing stereocenter (the α-carbon) provides the necessary chirality. This approach allows for the creation of a diverse library of benzhydryl amines with a fixed absolute configuration and various functional groups inherited from the starting amino acid. acs.orgrsc.org

A typical strategy involves the N-alkylation of an amino acid ester or a related derivative with a benzhydryl halide (e.g., bromodiphenylmethane). The reaction results in the formation of an N-benzhydryl amino acid derivative, where the original chirality of the amino acid is preserved. Subsequent transformations, such as reduction of the carboxylic acid moiety, can then be performed to yield chiral N-benzhydryl amino alcohols or other derivatives. This method provides a straightforward route to enantiopure products by building upon the stereochemical foundation provided by nature.

Beyond amino acids, other chiral pool sources like terpenes and carbohydrates offer complex and unique chiral scaffolds. researchgate.netdntb.gov.ua Terpenes such as citronellol (B86348) or carvone (B1668592) provide chiral hydrocarbon frameworks, while carbohydrates like D-ribose or glucose offer densely functionalized, stereochemically rich starting points. researchgate.netdntb.gov.ua These can be converted through multi-step sequences into chiral intermediates suitable for the synthesis of complex targets, including those containing a benzhydryl moiety, by leveraging their inherent stereocenters to guide the synthesis.

| Chiral Pool Source | Class of Compound | Inherent Chiral Feature | Synthetic Strategy for Benzhydryl Derivatives | Reference |

|---|---|---|---|---|

| L-Proline / L-Alanine | Amino Acids | Enantiopure α-carbon stereocenter and a nucleophilic nitrogen atom. | Direct N-benzhydrylation of the amino acid, preserving the original stereocenter. The resulting N-benzhydryl amino acid can be further modified. | acs.orgrsc.org |

| (+)-Citronellol / (-)-Carvone | Terpenes | Chiral hydrocarbon backbones with defined stereocenters. | Multi-step conversion to a chiral intermediate containing a functional group (e.g., amine) for subsequent attachment of the benzhydryl group. | dntb.gov.ua |

| D-Glucose / D-Ribose | Carbohydrates | Multiple contiguous stereocenters and diverse functional groups (hydroxyls). | Regio- and stereoselective modification to generate a chiral building block that can be incorporated into the final benzhydryl-containing target. | researchgate.net |

| L-Malic Acid / L-Tartaric Acid | Hydroxy Acids | Enantiopure carbon stereocenters bearing hydroxyl and carboxyl groups. | Functional group manipulation to convert the starting acid into a chiral amine or alcohol precursor for benzhydrylation. | uiowa.edu |

Catalytic Asymmetric Synthesis (e.g., Organocatalysis, Metal-Catalyzed Methods)

Catalytic asymmetric synthesis represents one of the most efficient and elegant approaches for producing enantiomerically pure compounds. This methodology relies on a small amount of a chiral catalyst to generate a large quantity of a chiral product from a prochiral substrate. The field is broadly divided into metal-catalyzed methods, which use a chiral ligand coordinated to a metal center, and organocatalysis, which employs small, metal-free organic molecules as catalysts. frontiersin.org Both have been successfully applied to the synthesis of chiral amines, including benzhydryl amines.

Organocatalysis: A prominent strategy in organocatalysis for amine synthesis is the asymmetric transfer hydrogenation of imines. rsc.org This reaction typically employs a chiral Brønsted acid, such as a BINOL-derived chiral phosphoric acid (CPA), as the catalyst. uiowa.eduresearchgate.net The CPA activates the imine substrate by protonating the nitrogen, forming a chiral ion pair. This ion pair effectively shields one enantiotopic face of the iminium ion, directing the hydride transfer from a hydrogen source, commonly a Hantzsch ester or a benzothiazoline, to the other face. rsc.org The reduction of a benzophenone imine via this method would directly yield an enantiomerically enriched benzhydryl amine.

Another powerful organocatalytic approach involves the N-alkylation of nucleophiles like indoles or carbazoles with in situ-generated aza-para-quinone methides, which are effective benzhydrylating agents. For instance, a SPINOL-derived chiral phosphoric acid has been shown to catalyze this reaction, acting first as a promoter for the formation of the aza-para-quinone methide intermediate and then as a bifunctional catalyst to control the enantioselectivity of the subsequent addition step, affording chiral N-benzhydryl products in high yields and excellent enantiomeric excess. acs.org

Metal-Catalyzed Methods: Transition metal catalysis is a cornerstone of asymmetric synthesis. For the preparation of chiral benzhydryl amines, the asymmetric hydrogenation or transfer hydrogenation of benzophenone imines is a direct and atom-economical route. scispace.com These reactions are often catalyzed by complexes of rhodium, ruthenium, or iridium coordinated to chiral ligands. liv.ac.ukscispace.com

In asymmetric transfer hydrogenation (ATH), a metal complex, often with a chiral diamine or amino alcohol ligand, facilitates the transfer of hydrogen from a source like isopropanol (B130326) or formic acid to the imine C=N bond. scispace.com Asymmetric hydrogenation (AH) uses molecular hydrogen (H₂) directly. The chiral ligand creates a chiral environment around the metal center, which forces the substrate to coordinate in a specific orientation, leading to a highly enantioselective reduction. For example, Rh(I) catalysts paired with chiral diene ligands and Ir(III) complexes combined with a chiral phosphoric acid have demonstrated high efficacy in the hydrogenation of imines, providing access to chiral amines with excellent enantioselectivity. nih.govliv.ac.uk

| Catalyst Type | Catalyst System Example | Reaction Type | Substrate Example | Key Features | Reference |

|---|---|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid (CPA) + Hantzsch Ester | Asymmetric Transfer Hydrogenation | Benzophenone Imine | Metal-free; mild conditions. The CPA protonates the imine, creating a chiral ion pair that directs hydride attack. | scispace.comrsc.org |

| Organocatalysis | SPINOL-derived Chiral Phosphoric Acid (CPA) | Asymmetric N-Alkylation | Indole + Aza-quinone methide | Efficient synthesis of N-benzhydryl indoles with high enantioselectivity (up to 97% ee). | acs.org |

| Metal Catalysis | [Rh(diene)Cl]₂ + Chiral Ligand | Asymmetric Arylation | N-sulfonyl aldimines + Benzamides | Direct C-H activation and addition to imines to form branched amines. | nih.gov |

| Metal Catalysis | Iridium Complex + Chiral Phosphoric Acid | Asymmetric Hydrogenation | Acyclic Imines | Cooperative catalysis where the organocatalyst and metal complex work together to achieve high enantioselectivity. | liv.ac.uk |

| Metal Catalysis | Ruthenium(II) Complex + Chiral Diamine Ligand | Asymmetric Transfer Hydrogenation | Ketimines | Effective for a broad range of imines using formic acid or isopropanol as the hydrogen source. | scispace.com |

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign, economically viable, and safer for human health. The application of these principles to the synthesis of this compound and its derivatives is crucial for developing sustainable manufacturing methods. Key principles that can be implemented include maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing catalytic processes.

Atom Economy and Waste Prevention: The first principle of green chemistry is to prevent waste rather than treating it after it has been created. This is closely linked to the concept of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Synthetic routes with high atom economy, such as addition reactions (e.g., catalytic hydrogenation), are preferable to substitution or elimination reactions that generate stoichiometric byproducts. For example, the direct asymmetric hydrogenation of a benzophenone oxime to this compound would have 100% atom economy, making it a highly desirable green route.

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. As discussed in the previous section, both organocatalysts and metal-based catalysts offer highly efficient and selective pathways to chiral benzhydryl derivatives, significantly reducing the need for stoichiometric chiral reagents or auxiliaries that contribute to waste streams.

Safer Solvents and Auxiliaries: Many traditional organic syntheses rely on volatile and often toxic organic solvents. A key green chemistry objective is to replace these with safer alternatives such as water, supercritical fluids, ionic liquids, or bio-based solvents like ethanol or 2-methyltetrahydrofuran (B130290) (2-MeTHF). Alternatively, performing reactions under solvent-free conditions, if feasible, is an even better approach. The choice of solvent can dramatically impact the environmental footprint of a process due to the large volumes typically used in synthesis and purification.

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit |

|---|---|---|---|

| 2. Atom Economy | Use of stoichiometric chiral auxiliaries or resolving agents. | Catalytic asymmetric hydrogenation of benzophenone imines/oximes. | Maximizes incorporation of reactant atoms into the product, minimizing waste. |

| 5. Safer Solvents | Use of chlorinated solvents (e.g., CH₂Cl₂) or polar aprotic solvents (e.g., DMF). | Use of bio-based solvents (e.g., 2-MeTHF, ethanol) or performing reactions in water or under solvent-free conditions. | Reduces environmental impact and health hazards associated with toxic solvents. |

| 6. Design for Energy Efficiency | Reactions requiring high temperatures and prolonged heating. | Use of highly active catalysts that function at ambient temperature; microwave-assisted synthesis. | Minimizes energy consumption, reducing costs and environmental footprint. |

| 9. Catalysis | Stoichiometric reagents (e.g., metal hydrides for reduction, stoichiometric chiral reagents). | Use of recyclable organocatalysts or trace amounts of transition metal catalysts. | Reduces waste, increases efficiency, and allows for catalyst recycling. |

Emerging Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

The quest for more efficient, rapid, and sustainable chemical transformations has led to the exploration of emerging synthetic techniques that offer advantages over conventional methods. For the synthesis of this compound and its derivatives, techniques like microwave-assisted synthesis are particularly promising.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times, often from hours to minutes. This technique utilizes the ability of polar molecules (solvents, reagents, or substrates) to absorb microwave energy and convert it into heat. This direct and efficient heating mechanism can lead to a significant acceleration of reaction rates and, in many cases, improved product yields and purities compared to conventional heating methods which rely on slower, less efficient thermal conduction.

The benefits of microwave-assisted organic synthesis (MAOS) align well with the principles of green chemistry. The reduction in reaction time leads to lower energy consumption, and the often cleaner reaction profiles can simplify product purification, reducing solvent use and waste generation. Reactions that are sluggish or require harsh conditions under conventional heating can often be performed under milder conditions using microwave irradiation.

| Parameter | Conventional Heating (e.g., Oil Bath) | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction and convection; slow and inefficient heating of vessel walls first. | Direct dielectric heating of polar molecules within the reaction mixture; rapid and uniform. |

| Reaction Time | Hours to days. | Seconds to minutes. |

| Energy Efficiency | Lower; significant energy is lost to the environment. | Higher; focused heating of the reaction mixture minimizes energy waste. |

| Yield & Purity | Variable; prolonged heating can lead to side reactions and decomposition. | Often higher yields and cleaner reactions due to shorter reaction times and reduced side product formation. |

| Applicability | Broadly applicable to most synthetic reactions. | Most effective for reactions involving polar molecules in polar solvents. |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of N Benzhydrylhydroxylamine

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Nitrogen Center

The nitrogen atom in N-benzhydrylhydroxylamine possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in a range of reactions, including conjugate additions and nucleophilic substitutions.

This compound can act as a potent nucleophile in conjugate addition reactions, also known as Michael additions. researchgate.netnih.gov In these reactions, the nitrogen atom attacks the β-carbon of an α,β-unsaturated carbonyl compound, leading to the formation of a new carbon-nitrogen bond. libretexts.orglibretexts.orgmasterorganicchemistry.com The general mechanism involves the initial nucleophilic attack followed by protonation of the resulting enolate. libretexts.orgthieme-connect.de

The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the hydroxylamine. nih.govresearchgate.net The benzhydryl group, being sterically demanding, can influence the rate and stereoselectivity of the addition.

Table 1: Examples of Michael Acceptors and Potential Products with this compound

| Michael Acceptor | IUPAC Name of Acceptor | Potential Adduct Product |

| Acrylonitrile | Propenenitrile | 3-(Benzhydryl(hydroxy)amino)propanenitrile |

| Methyl acrylate | Methyl prop-2-enoate | Methyl 3-(benzhydryl(hydroxy)amino)propanoate |

| Cyclohexenone | Cyclohex-2-en-1-one | 3-(Benzhydryl(hydroxy)amino)cyclohexan-1-one |

Note: The formation of these products is based on the established reactivity of hydroxylamines in Michael additions; specific experimental data for this compound may vary.

The nitrogen center of this compound can also participate in nucleophilic substitution reactions. The pathway of these reactions, whether SN1 or SN2, is largely dictated by the nature of the substrate and the reaction conditions. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com

Given the bulky benzhydryl group, an SN2 pathway, which involves a backside attack on the electrophilic carbon, would be sterically hindered. youtube.comyoutube.comyoutube.com Therefore, it is more likely that substitution reactions involving this compound as the nucleophile proceed through an SN1-like mechanism, especially with substrates that can form stable carbocations. masterorganicchemistry.commasterorganicchemistry.com In such a mechanism, the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophilic nitrogen of this compound.

Conversely, if the hydroxyl group of this compound is protonated or converted into a good leaving group, the compound itself can undergo substitution. The stability of the potential benzhydryl carbocation strongly favors an SN1 pathway for such reactions.

Rearrangement Reactions Involving the Hydroxylamine Core (General Hydroxylamine Rearrangements)

Hydroxylamines are known to undergo a variety of rearrangement reactions, often under acidic conditions. thermofisher.com Two of the most notable are the Bamberger and Beckmann rearrangements. wiley-vch.demasterorganicchemistry.comorganic-chemistry.org

The Bamberger rearrangement involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wiley-vch.de While this compound is not an N-phenylhydroxylamine, analogous rearrangements involving migration of one of the phenyl groups of the benzhydryl moiety could be envisioned under strongly acidic conditions, potentially leading to aminophenol derivatives.

The Beckmann rearrangement is the acid-induced rearrangement of an oxime to an amide. masterorganicchemistry.comorganic-chemistry.org Although this compound is not an oxime, it is a related structure, and under certain conditions, particularly if dehydrated to the corresponding nitrone, could potentially undergo transformations akin to the Beckmann rearrangement.

Influence of Substituent Electronic Effects on Reaction Pathways and Selectivity

The electronic nature of substituents on the phenyl rings of the benzhydryl group can significantly influence the reactivity of this compound. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the nucleophilicity of the nitrogen atom and the stability of any potential carbocation intermediates.

Studies on the formation of benzhydryl ethers have shown that electron-donating groups on the benzhydryl moiety stabilize the carbocation intermediate, thereby facilitating reactions that proceed through such an intermediate. yale.edu Extrapolating this to this compound, it can be inferred that EDGs would enhance the rate of SN1 reactions where the hydroxyl group acts as a leaving group. Conversely, EWGs would destabilize the carbocation and hinder such reactions.

Table 2: Predicted Influence of Substituents on the Reactivity of this compound

| Substituent Type on Phenyl Ring | Example | Predicted Effect on Nucleophilicity of Nitrogen | Predicted Effect on Stability of Benzhydryl Cation |

| Electron-Donating Group (EDG) | -OCH₃, -CH₃ | Increased | Increased |

| Electron-Withdrawing Group (EWG) | -NO₂, -CF₃ | Decreased | Decreased |

These electronic effects can be harnessed to control the reaction pathways and selectivity in the synthesis of derivatives of this compound.

Mechanistic Investigations via Kinetic Studies and Isotopic Labeling

To definitively elucidate the reaction mechanisms of this compound, detailed mechanistic studies employing techniques such as kinetic analysis and isotopic labeling would be necessary.

Kinetic studies can provide valuable information about the rate-determining step of a reaction and the species involved in it. For instance, in a substitution reaction, if the rate is found to be dependent only on the concentration of the this compound substrate (after conversion of the hydroxyl to a good leaving group), it would support an SN1 mechanism. doi.org If the rate depends on the concentration of both the substrate and the incoming nucleophile, it would suggest an SN2 mechanism.

Derivatization Pathways and Applications in Complex Molecule Synthesis

Role as a Synthetic Precursor in Diverse Organic Transformations

The hydroxylamine (B1172632) moiety of N-benzhydrylhydroxylamine is the primary site of its reactivity, allowing it to be transformed into several important functional groups and intermediates that are crucial for carbon-nitrogen bond formation.

One of the most significant applications of this compound is its role as a precursor for the synthesis of nitrones. Nitrones are valuable 1,3-dipoles used extensively in cycloaddition reactions to construct five-membered heterocyclic rings, and they are key intermediates in the synthesis of nitrogen-containing natural products. chimia.ch The direct oxidation of N,N-disubstituted hydroxylamines, such as this compound, is a straightforward and common method for nitrone formation. chimia.ch

This transformation can be achieved using a variety of oxidizing agents under mild conditions. arkat-usa.org The choice of oxidant is often crucial for achieving high yields and selectivity, especially when dealing with highly functionalized substrates. chimia.ch For instance, yellow mercuric oxide has been traditionally used, though newer, less toxic reagents are now preferred. arkat-usa.org The reaction generally involves the removal of two electrons and a proton from the hydroxylamine.

Table 1: Selected Oxidation Methods for Nitrone Formation from N,N-Disubstituted Hydroxylamines

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Mercuric Oxide (HgO) | CH2Cl2, room temperature | A classic and efficient method, but toxic. chimia.charkat-usa.org |

| Sodium Hypochlorite (NaOCl) | Biphasic mixture (e.g., CH2Cl2/water), 0 °C to room temperature | Inexpensive and effective, with sodium chloride as the main byproduct. chimia.ch |

| N-t-butylbenzenesulfinimidoyl chloride | Methylene chloride, with DBU, -78 °C | Allows for the formation of labile nitrones under very mild conditions. arkat-usa.org |

| Oxone | Biphasic basic medium | A metal-free protocol for the direct oxidation of secondary amines to nitrones, which proceeds via a hydroxylamine intermediate. organic-chemistry.org |

These generated nitrones, bearing the N-benzhydryl group, can then participate in crucial synthetic steps, most notably 1,3-dipolar cycloaddition reactions with alkenes to yield isoxazolidines, which are precursors to valuable amino alcohols. arkat-usa.org

This compound can also be employed in the synthesis of N-substituted imides, particularly N-hydroxyimides, which are versatile reagents in their own right. The reaction of a hydroxylamine with a cyclic carboxylic acid anhydride is a standard method for producing N-hydroxy cyclic imides. google.comgoogle.com This process allows for the reproducible formation of high-purity products in high yields. google.com The reaction typically proceeds by nucleophilic attack of the hydroxylamine nitrogen on a carbonyl carbon of the anhydride, followed by cyclization and dehydration.

A related transformation involves the reaction of N-substituted succinimides with hydroxylamine, which opens the imide ring to form N-hydroxybutaneamide derivatives, a class of hydroxamic acids. mdpi.com This highlights the utility of the hydroxylamine functional group in ring-opening reactions of cyclic imides to generate linear, functionalized adducts. mdpi.com These N-hydroxyimide products are significant in organic synthesis; for example, N-hydroxyphthalimide is used as a diprotected form of hydroxylamine and as a catalyst in oxidation reactions. sci-hub.se

Strategic Utility of the N-Benzhydryl Group in Synthesis

The benzhydryl (diphenylmethyl, DPM) group itself imparts valuable properties that are exploited in multi-step synthesis. Its significant steric bulk and its stability under various conditions, coupled with its susceptibility to cleavage under specific protocols, make it an excellent strategic tool.

The benzhydryl group is a well-established protecting group for various functionalities, a role that is critical in the synthesis of complex biomolecules like peptides and nucleosides. nih.govwikipedia.orgnih.gov Protecting groups are essential for masking reactive sites to ensure chemoselectivity during subsequent synthetic steps. wikipedia.org

In peptide synthesis, benzhydryl-type protective groups are used for amides. researchgate.net The N-benzhydryl group offers substantial stability, for instance, to the conditions used for removing the common Boc protecting group. researchgate.net In nucleoside chemistry, the diphenylmethyl (DPM) group has been used for the protection of hydroxyl groups. nih.gov While its introduction often requires specific conditions, such as the use of metal catalysts, it provides robust protection that is orthogonal to many other protecting groups. nih.gov The stability and cleavage conditions of the benzhydryl group make it a valuable component of a protecting group strategy.

Table 2: Applications of the Benzhydryl Group in Protecting Group Chemistry

The steric hindrance provided by the large benzhydryl group is a powerful tool for controlling the stereochemical outcome of a reaction. By physically blocking one face of a reactive intermediate, it can direct an incoming reagent to the opposite, less hindered face, leading to high diastereoselectivity.

A clear example of this steric influence is seen in the addition of organometallic reagents to 2-pyridones. nih.gov When a benzhydryl substituent is present on the nitrogen atom of the 2-pyridone ring, the addition of diphenylmethyllithium occurs exclusively at the C4 position. nih.gov This complete regioselectivity is attributed to the steric effect of the N-benzhydryl group, which effectively shields the C6 position from nucleophilic attack. nih.gov This demonstrates how the strategic placement of an N-benzhydryl group can be used to dictate the regiochemical and, by extension, the stereochemical course of a synthetic transformation, which is a critical aspect of synthesizing complex, well-defined three-dimensional structures.

Integration into Heterocyclic Ring Systems

This compound and its derivatives are valuable precursors for the direct construction of heterocyclic rings, which form the core of countless natural products and pharmaceutical agents. arabjchem.orgnih.govorganic-chemistry.org

The most prominent pathway for this integration is through the formation of nitrones, as discussed in section 4.1.1. Once formed, the N-benzhydryl nitrone can undergo [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes or alkynes) to generate five-membered N-O heterocycles like isoxazolidines and isoxazolines. chimia.charkat-usa.org This method is highly effective for creating multiple stereocenters in a single, controlled step. For example, labile cyclic nitrones generated in situ can react with styrenes in refluxing toluene to afford cycloadducts in high yields. arkat-usa.org

Furthermore, the N-benzhydryl group can be incorporated into existing heterocyclic systems to modify their reactivity and facilitate further functionalization. In the synthesis of complex bridged δ-lactams, N-benzhydryl substituted 3,4-dihydropyridin-2-ones serve as key intermediates. nih.gov These intermediates can undergo stereoselective cyclization to form intricate polycyclic frameworks such as benzomorphanones, demonstrating the direct integration of the benzhydryl-containing moiety into a complex heterocyclic product. nih.govsciety.org

Table 3: Pathways for Integrating this compound into Heterocycles

| Intermediate | Reaction Type | Resulting Heterocycle | Significance |

| N-Benzhydryl nitrone | 1,3-Dipolar Cycloaddition | Isoxazolidine, Isoxazoline | A powerful method for constructing five-membered rings with high stereocontrol. chimia.charkat-usa.org |

| N-Benzhydryl-2-pyridone | Nucleophilic Addition, then Cyclization | Bridged δ-lactams, Benzomorphanones | The benzhydryl group directs regioselectivity and becomes part of a complex polycyclic system. nih.govsciety.org |

Synthesis of Nitrogen-Containing Heterocycles

A primary application of this compound is in the construction of nitrogen-containing heterocycles. This is often achieved through the formation of an intermediate nitrone, typically by condensation with an aldehyde, which then undergoes a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile, such as an alkene. wikipedia.orgchem-station.com This reaction is a powerful method for creating five-membered isoxazolidine rings. qu.edu.sa

The 1,3-dipolar cycloaddition of N-benzhydrylnitrones with alkenes is highly valued for its ability to generate complex molecular architectures with multiple stereogenic centers in a single step. chem-station.comqu.edu.sa The reaction proceeds by the concerted addition of the nitrone (the 1,3-dipole) to the alkene (the dipolarophile), leading to the formation of a stable isoxazolidine ring. The bulky benzhydryl group on the nitrogen atom influences the stereochemical outcome of the cycloaddition, providing a degree of diastereoselectivity.

The resulting N-benzhydrylisoxazolidines are stable compounds that can be isolated and characterized. More importantly, they serve as versatile intermediates for further synthetic transformations. The isoxazolidine ring itself can be subjected to various ring-opening or modification reactions, and the benzhydryl group can be cleaved to unveil a secondary amine for subsequent functionalization.

Table 1: Examples of 1,3-Dipolar Cycloaddition using N-benzhydrylnitrone Precursors This table is illustrative and based on general principles of 1,3-dipolar cycloaddition reactions.

| Nitrone Precursor (from this compound + Aldehyde) | Dipolarophile (Alkene) | Resulting Heterocycle Core | Potential Stereocenters Created |

|---|---|---|---|

| C-Phenyl-N-benzhydrylnitrone | Styrene | 2-Benzhydryl-3,5-diphenylisoxazolidine | 3 |

| C-Methyl-N-benzhydrylnitrone | Methyl acrylate | Methyl 2-benzhydryl-3-methylisoxazolidine-5-carboxylate | 3 |

| C-Phenyl-N-benzhydrylnitrone | Cyclopentene | 2-Benzhydryl-3-phenyl-hexahydro-2H-cyclopenta[d]isoxazole | 3 |

Exploration of Scaffold Diversity and Functionalization

The true synthetic power of using this compound in complex molecule synthesis lies in the strategic use and subsequent removal of the N-benzhydryl group. This bulky substituent acts as a robust protecting group for the nitrogen atom, allowing other parts of the molecule to be modified without affecting the hydroxylamine or resulting heterocyclic nitrogen. researchgate.net Once the desired molecular framework is assembled, the benzhydryl group can be cleaved to reveal an N-H bond, opening up a plethora of possibilities for further functionalization and diversification of the molecular scaffold.

This deprotection is a critical step. For instance, in the synthesis of β-lactams (azetidin-2-ones), the N-benzhydryl group is stable during the initial cyclization reactions but can be removed later to yield the free β-lactam. researchgate.net Similarly, in the synthesis of chiral aziridine-2-carboxylic esters, the N-benzhydryl group facilitates the initial asymmetric aziridination reaction and can be subsequently cleaved, even in the presence of sensitive functional groups like aryl substituents. msu.edu

Several methods have been developed for the cleavage of the N-benzhydryl group, including:

Hydrogenolysis: Catalytic hydrogenation, often using catalysts like Pearlman's catalyst (Pd(OH)₂/C), is effective, particularly for 3-alkyl-substituted aziridines. msu.edu

Oxidative Cleavage: Reagents like ozone can selectively oxidize and cleave the benzhydryl group, providing a method for deprotection when hydrogenolysis is not viable, such as with 3-aryl-substituted aziridines. msu.edu Another method involves treatment with N-bromosuccinimide (NBS) and a catalytic amount of bromine, followed by hydrolysis. researchgate.net

The unmasking of the N-H functionality allows for the introduction of a wide array of substituents through N-alkylation, N-acylation, or other nitrogen-centered reactions. This strategy enables the generation of a library of analogues from a common heterocyclic core, which is a powerful approach in medicinal chemistry and materials science for exploring structure-activity relationships. The ability to introduce diversity at a late stage of the synthesis is a key advantage of using the N-benzhydryl protecting group strategy.

Table 2: Deprotection Methods for N-Benzhydryl Heterocycles

| Substrate Class | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| N-benzhydryl azetidin-2-ones | N-bromosuccinimide, Br₂ (cat.), p-TsOH | 1) CH₂Cl₂-H₂O, sun light, 20°C; 2) aq. Acetone | Azetidin-2-ones (N-H free) | researchgate.net |

| N-benzhydryl aziridine-2-carboxylates | O₃, then NaBH₄ | CH₂Cl₂, -78°C, then quench in Methanol | Aziridine-2-carboxylates (N-H free) | msu.edu |

| N-benzhydryl aziridine-2-carboxylates (alkyl substituted) | H₂, Pd(OH)₂/C | 1 atm, Ethyl Acetate | Aziridine-2-carboxylates (N-H free) | msu.edu |

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of N-benzhydrylhydroxylamine.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the hydroxylamine (B1172632) moiety is also anticipated in this region. The C-H stretching vibrations of the aromatic rings would appear as sharp peaks around 3000-3100 cm⁻¹, while the aliphatic C-H stretch of the benzhydryl methine group would be observed just below 3000 cm⁻¹. The C-N stretching vibration is expected in the 1000-1350 cm⁻¹ range. Aromatic C=C stretching vibrations will produce characteristic peaks in the 1450-1600 cm⁻¹ region. Bending vibrations for the aromatic C-H bonds would be found in the fingerprint region (600-900 cm⁻¹), providing information about the substitution pattern of the phenyl rings.

Raman Spectroscopy:

Table 1: Predicted FT-IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |

| O-H | Stretching | 3200-3600 | 3200-3600 | Broad, Medium-Strong | Weak |

| N-H | Stretching | 3200-3500 | 3200-3500 | Medium | Weak |

| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 | Medium-Sharp | Strong |

| Aliphatic C-H | Stretching | 2850-3000 | 2850-3000 | Medium | Medium |

| C=C (Aromatic) | Stretching | 1450-1600 | 1450-1600 | Medium-Strong | Strong |

| C-N | Stretching | 1000-1350 | 1000-1350 | Medium | Medium |

| Aromatic C-H | Out-of-plane Bending | 690-900 | - | Strong | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of this compound in solution.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound would provide a distinct set of signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl rings would likely appear as a multiplet in the downfield region, typically between 7.2 and 7.5 ppm. The methine proton (-CH) of the benzhydryl group would resonate as a singlet or a narrowly split multiplet further upfield, likely in the range of 5.0-5.5 ppm. The protons on the nitrogen and oxygen atoms (N-H and O-H) are expected to be broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature. Due to the presence of the benzhydryl group, the proton chemical shifts can be compared to similar structures like diphenhydramine, where the benzhydryl proton appears around 5.3 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound. The carbons of the two phenyl rings would resonate in the aromatic region (approximately 120-145 ppm). The ipso-carbons (the carbons directly attached to the methine group) would be expected at the lower end of this range. The methine carbon (-CH) of the benzhydryl group would give a signal in the aliphatic region, likely between 60 and 80 ppm.

2D NMR Techniques:

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the structure. A COSY spectrum would show correlations between coupled protons, for instance, between the methine proton and any adjacent protons if applicable, and within the aromatic spin systems. An HSQC spectrum would correlate the signals in the ¹H NMR spectrum with their directly attached carbon atoms in the ¹³C NMR spectrum, allowing for unambiguous assignment of the methine proton and its corresponding carbon, as well as the aromatic protons and their carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (C₆H₅) | 7.2 - 7.5 (multiplet) | 125 - 129 (CH), 140 - 145 (ipso-C) |

| Methine Proton (-CH) | 5.0 - 5.5 (singlet) | 60 - 80 |

| N-H Proton | Variable, broad singlet | - |

| O-H Proton | Variable, broad singlet | - |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence Spectroscopy)

UV-Vis Spectroscopy:

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the two phenyl groups. Aromatic systems typically exhibit strong absorption bands in the ultraviolet region. For this compound, π → π* transitions of the benzene rings would likely result in a strong absorption band around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The hydroxylamine moiety itself does not have strong chromophores in the near-UV or visible range. The absorption maxima can be compared to benzylamine, which shows absorption maxima at approximately 206 nm and 256 nm.

Fluorescence Spectroscopy:

While simple benzene rings show some fluorescence, the fluorescence quantum yield is generally low. The fluorescence properties of this compound would depend on its ability to emit light after electronic excitation. It is not expected to be a strong fluorophore. If it does fluoresce, the emission spectrum would likely be observed at a longer wavelength than the absorption maximum, following Stokes' shift.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) |

| π → π* (E-band) | ~200 - 220 |

| π → π* (B-band) | ~250 - 270 |

Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS, LC-MS/MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

Expected Molecular Ion:

The nominal molecular weight of this compound (C₁₃H₁₃NO) is 199 g/mol . In techniques like Electrospray Ionization (ESI-MS), the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 200.

Fragmentation Pattern:

In techniques that induce fragmentation, such as Electron Ionization (EI) in GC-MS or collision-induced dissociation (CID) in LC-MS/MS, a characteristic fragmentation pattern is expected. The most prominent fragmentation would likely be the cleavage of the C-N bond, leading to the formation of the stable benzhydryl cation (diphenylmethyl cation) at m/z 167. This fragment would be expected to be the base peak in the mass spectrum. Other potential fragmentations could involve the loss of the hydroxyl group or rearrangements of the aromatic rings.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 200 | [M+H]⁺ (protonated molecule) |

| 199 | [M]⁺ (molecular ion) |

| 182 | [M-OH]⁺ |

| 167 | [C₁₃H₁₁]⁺ (benzhydryl cation) |

| 105 | [C₇H₅O]⁺ (benzoyl cation, if rearrangement occurs) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide accurate bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxylamine group, in the crystal lattice. As of now, the crystal structure of this compound has not been reported in the crystallographic databases.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. This compound itself is not a radical and therefore is EPR silent. However, hydroxylamines can be oxidized to form stable nitroxide radicals. nist.govuobasrah.edu.iqsrce.hr If this compound were to be oxidized, for instance by reacting with a free radical or an oxidizing agent, it could form the corresponding benzhydrylnitroxide radical. This radical species would be EPR active, and its EPR spectrum would provide information about the electronic environment of the unpaired electron. The spectrum would be characterized by hyperfine coupling to the ¹⁴N nucleus (I=1), which would split the signal into a triplet. Further coupling to the methine proton and potentially to the aromatic protons could lead to a more complex hyperfine splitting pattern.

Computational Chemistry and Theoretical Investigations of N Benzhydrylhydroxylamine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting molecular structure, reactivity, and various spectroscopic properties. For N-benzhydrylhydroxylamine, these calculations would provide a foundational understanding of its chemical nature.

DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are often used as they provide a good balance between computational cost and accuracy for organic molecules. Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CC), offer higher accuracy but at a greater computational expense.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations systematically alter the positions of the atoms in a molecule to find the arrangement with the lowest possible energy, known as the global minimum.

For this compound, this process would be particularly important due to the flexibility of the benzhydryl group. The two phenyl rings can rotate around the C-C and C-N bonds, leading to multiple possible low-energy conformations (rotamers). A thorough conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles (e.g., the C-N-O-H and the angles associated with the phenyl rings) to map out the energy landscape.

Identification of Minima: Locating all stable conformers (local minima on the PES).

Thermodynamic Analysis: Calculating the relative energies (including zero-point vibrational energy corrections), enthalpies, and Gibbs free energies of each conformer to determine their relative populations at a given temperature.

The results would reveal the preferred spatial arrangement of the benzhydryl and hydroxylamine (B1172632) moieties, which is critical for understanding its reactivity and interactions with other molecules. A study on the closely related N-benzhydrylformamides has utilized DFT calculations to investigate rotational barriers, highlighting the importance of such analyses for this class of compounds.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

Once the optimized geometry is obtained, its electronic structure can be investigated. This involves analyzing the molecular orbitals (MOs), which describe the distribution of electrons within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO would likely be localized on the hydroxylamine group, specifically the lone pairs on the nitrogen and oxygen atoms.

The LUMO energy relates to the molecule's ability to accept electrons (electrophilicity). The LUMO is often distributed across the antibonding orbitals of the phenyl rings.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more easily excited and more reactive.

A hypothetical data table for the FMOs of this compound, which would be generated from such a study, is presented below.

| Parameter | Hypothetical Value (eV) | Description |

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference indicating chemical stability |

Charge Distribution Analysis and Electrostatic Potential Surfaces (MESP)

Understanding how charge is distributed across a molecule is essential for predicting its behavior.

Atomic Charges: Methods like Mulliken population analysis, Natural Population Analysis (NPA), or Atoms in Molecules (AIM) can be used to assign partial charges to each atom. This would quantify the polarity of bonds, such as the N-O and O-H bonds in the hydroxylamine group.

Molecular Electrostatic Potential (MESP) Surface: This is a 3D visualization of the electrostatic potential mapped onto the electron density surface of the molecule. It provides an intuitive picture of the charge distribution.

Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack. For this compound, these would be expected around the oxygen and nitrogen atoms due to their lone pairs.

Blue regions (positive potential) indicate areas that are electron-deficient and susceptible to nucleophilic attack. This would likely be found around the hydroxyl hydrogen atom.

Green regions represent neutral potential, expected for the C-H bonds of the phenyl rings.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model the mechanism of chemical reactions involving this compound. This involves identifying the lowest energy path from reactants to products.

Reactant and Product Optimization: The geometries of the starting materials and final products are fully optimized.

Transition State (TS) Search: The key step is to locate the transition state structure, which is the highest energy point along the reaction coordinate (a first-order saddle point on the PES). Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) are used for this.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified TS correctly connects the desired reactants and products.

Activation Energy Barrier: The energy difference between the transition state and the reactants gives the activation energy (Ea), which is crucial for predicting the reaction rate.

For example, one could model the oxidation of the hydroxylamine group or its role as a nucleophile in a substitution reaction.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule (or an ensemble of molecules) over time. MD simulations solve Newton's equations of motion for the atoms, allowing for the exploration of conformational changes and interactions with a solvent.

An MD simulation of this compound in a solvent like water or an organic solvent would:

Reveal the dynamic behavior of the molecule, including the rotation of the phenyl groups and the flexibility of the hydroxylamine moiety.

Provide insights into the solvation structure, showing how solvent molecules arrange themselves around the solute.

Allow for the calculation of thermodynamic properties like free energies of solvation.

Stereochemical Aspects: Enantiomeric and Diastereomeric Control

Chiral Resolution Techniques for Enantiomer Separation

The separation of enantiomers from a racemic mixture of N-benzhydrylhydroxylamine is a critical step in obtaining stereochemically pure compounds. Various chiral resolution techniques can be employed, with the formation of diastereomeric salts being a classical and often effective method.

One common approach involves the reaction of the racemic this compound with a chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric salts. These diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization. Subsequent removal of the chiral auxiliary regenerates the individual enantiomers of this compound. The choice of resolving agent is critical and often determined empirically to achieve efficient separation.

Another powerful technique for enantiomer separation is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively resolve the enantiomers of this compound. The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation.

Enzymatic resolution offers a green and highly selective alternative. Specific enzymes can selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the unreacted enantiomer from the product.

| Technique | Principle | Key Considerations |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Choice of resolving agent and solvent system. |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Selection of chiral column and mobile phase. |

| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer. | Enzyme selection, reaction conditions. |

Diastereoselective Transformations and Subsequent Product Separation Methodologies

Diastereoselective transformations provide a strategic advantage in stereochemical control by introducing a second chiral center, leading to the formation of diastereomers. These diastereomers can then be separated using standard laboratory techniques such as chromatography or crystallization.

In the context of this compound, a common strategy involves the reaction with a chiral auxiliary or reagent to generate a diastereomeric mixture. For instance, acylation of the hydroxylamine (B1172632) group with a chiral acylating agent would produce two diastereomeric amides. The inherent differences in the physical and chemical properties of these diastereomers, such as polarity and crystal packing, facilitate their separation.

Column chromatography on silica (B1680970) gel is a widely used method for separating diastereomers. The different spatial arrangements of the diastereomers lead to varying interactions with the stationary phase, resulting in different elution rates. Crystallization can also be an effective separation method, particularly if one diastereomer forms well-defined crystals while the other remains in solution.

Control and Analysis of Atropisomerism in Related Benzhydryl Systems

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond. While less common than point chirality, it is a significant stereochemical feature in certain molecular scaffolds. In benzhydryl systems, the potential for atropisomerism exists due to the steric hindrance that can restrict the rotation of the two phenyl rings around the C-N bond.

The existence and stability of atropisomers in N-substituted benzhydryl systems are highly dependent on the nature and size of the substituents on the nitrogen and the phenyl rings. Bulky substituents can increase the energy barrier to rotation, leading to stable, isolable atropisomers.

The control of atropisomerism can be achieved through synthetic design. Introducing sterically demanding groups can lock the molecule into a specific conformation, favoring the formation of one atropisomer over the other. Diastereoselective synthesis, where a pre-existing stereocenter influences the formation of a new axial chirality, can also be a powerful tool for controlling atropisomerism.

The analysis of atropisomers often involves techniques that are sensitive to the three-dimensional structure of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR, can be used to study the rotational barriers and the interconversion of atropisomers. Chiral HPLC is also an invaluable tool for separating and quantifying atropisomeric enantiomers. X-ray crystallography provides definitive proof of the absolute configuration of stable atropisomers.

While specific studies on atropisomerism in this compound itself are not extensively reported, the principles governing this phenomenon in structurally related diarylmethane and diarylamine systems provide a strong basis for its potential occurrence and control. nih.govresearchgate.netbris.ac.uknih.gov The steric bulk of the benzhydryl group suggests that with appropriate N-substitution, stable atropisomers could be accessible.

Advanced Analytical and Separation Techniques for N Benzhydrylhydroxylamine Analysis

High-Resolution Chromatography (e.g., HPLC, GC, SFC)

High-resolution chromatography is fundamental for separating N-benzhydrylhydroxylamine from complex matrices, including reaction mixtures or biological samples. The choice of technique—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC)—depends on the compound's physicochemical properties, such as volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase HPLC using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) is a common approach. The high efficiency of modern HPLC columns, packed with sub-2 µm fully porous or superficially porous particles, allows for excellent resolution and rapid analysis times. chromatographyonline.com

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For GC analysis, this compound must be thermally stable and sufficiently volatile. If not, a derivatization step to increase its volatility may be necessary. nih.gov GC is known for its high resolving power and sensitivity, especially when coupled with detectors like a Flame Ionization Detector (FID). ijnrd.org

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to HPLC and GC. ijnrd.org It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent like methanol. twistingmemoirs.com SFC combines the advantages of both GC (low viscosity, high diffusivity) and HPLC (analysis of non-volatile compounds). nih.govtwistingmemoirs.com This results in fast, highly efficient separations with reduced solvent consumption. ijnrd.orgchromatographytoday.com SFC is particularly well-suited for both achiral and chiral separations. chromatographytoday.com

Table 1: Comparison of High-Resolution Chromatography Techniques for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|---|

| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gaseous mobile phase and liquid/solid stationary phase. | Partitioning between supercritical fluid mobile phase and solid stationary phase. |

| Analyte Suitability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds (or derivatives). | Thermally labile and non-volatile compounds; excellent for chiral molecules. |

| Mobile Phase | Organic solvents and aqueous buffers. | Inert gases (e.g., Helium, Nitrogen). | Supercritical CO₂ with organic co-solvents (e.g., methanol). |

| Key Advantages | Wide applicability, robust, numerous stationary phases available. | Very high resolution, sensitive detectors (e.g., FID). | Fast separations, reduced organic solvent use, high efficiency. twistingmemoirs.comchromatographytoday.com |

| Considerations | Higher solvent consumption and waste generation compared to SFC. | Requires analyte volatility and thermal stability; derivatization may be needed. nih.gov | Requires specialized high-pressure equipment. |

This compound possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, assessing enantiomeric purity is critical. americanpharmaceuticalreview.com Chiral chromatography is the most widely used method for this purpose. openochem.org

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. openochem.org The separation is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. openochem.org These diastereomeric complexes have different energies and stabilities, resulting in different retention times on the chromatographic column.

Both chiral HPLC and chiral SFC are powerful tools for enantiomeric separation. chromatographyonline.comamericanpharmaceuticalreview.com Chiral SFC is often preferred due to its faster analysis times and higher efficiency. chromatographyonline.com The selection of the appropriate CSP is crucial and is often determined through screening various columns with different chiral selectors to achieve the best resolution.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of a spectroscopic method, most commonly mass spectrometry (MS). ajpaonline.comchemijournal.com This online coupling provides comprehensive analytical data, enhancing both sensitivity and specificity. saspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the effluent from the GC column is directly introduced into the ion source of a mass spectrometer. ajrconline.org As separated components like this compound elute, they are ionized (e.g., by electron impact or chemical ionization), and the resulting ions are separated based on their mass-to-charge ratio. chemijournal.com The combination of the retention time from GC and the unique mass spectrum provides a very high degree of confidence in compound identification. chemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing a wide range of compounds, including those that are not suitable for GC. saspublishers.comajrconline.org It combines the separation capabilities of HPLC with the mass analysis of MS. ajrconline.org An interface is required to remove the liquid mobile phase before the analyte enters the mass spectrometer's high vacuum. Common interfaces include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), which are suitable for ionizing polar and semi-polar molecules like this compound.

Table 2: Overview of Hyphenated Techniques for this compound Analysis

| Technique | Separation Mechanism | Detection Principle | Information Obtained | Key Advantages |

|---|---|---|---|---|

| GC-MS | Volatility and column interaction. | Provides mass-to-charge ratio and fragmentation patterns of the analyte. | Retention time and mass spectrum. | High specificity for identification of volatile compounds; structural elucidation. ajrconline.org |

| LC-MS | Partitioning between mobile and stationary phases. | Provides mass-to-charge ratio of the analyte, often with minimal fragmentation. | Retention time and mass spectrum. | Applicable to non-volatile and thermally labile compounds; high sensitivity and specificity. saspublishers.comajrconline.org |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique based on the differential migration of charged analytes within a narrow-bore capillary under the influence of a high-voltage electric field. usp.orgresearchgate.net CE offers extremely high separation efficiencies, often exceeding those of HPLC, resulting in sharp peaks and excellent resolution. bccampus.ca

For the analysis of this compound, the molecule would typically need to be protonated to carry a positive charge by using a buffer with an acidic pH. The separation is then based on the analyte's charge-to-size ratio. technologynetworks.com

Different modes of CE can be employed:

Capillary Zone Electrophoresis (CZE): This is the most common mode, where separation occurs in a free electrolyte solution. bccampus.ca